molecular formula C18H16N4O2S B4582830 6-[(2-methylphenoxy)methyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[(2-methylphenoxy)methyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B4582830
M. Wt: 352.4 g/mol
InChI Key: ULSBFPQNYMBJBB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triazolo[3,4-b][1,3,4]thiadiazoles, including compounds similar to the one , often involves microwave-assisted condensation reactions. A notable method involves the condensation of mercapto-triazole derivatives with aromatic aldehydes in the presence of para-toluenesulphonic acid under microwave irradiation, offering a rapid and efficient synthetic route (J. Raval et al., 2010).

Molecular Structure Analysis

The molecular structure of triazolo[3,4-b][1,3,4]thiadiazoles has been elucidated through various spectroscopic techniques, including IR, 1H NMR, and 13C NMR spectroscopy, supported by X-ray diffraction studies. These studies reveal the coplanar alignment of the phenyl group with the heteronucleus, indicating a specific spatial arrangement that influences the compound’s reactivity and interaction (Zy Zhang et al., 1996).

Chemical Reactions and Properties

Triazolo[3,4-b][1,3,4]thiadiazoles undergo various chemical reactions, highlighting their reactivity towards different reagents. The synthesis process itself, involving the reaction with aromatic aldehydes, showcases their capacity for nucleophilic substitution reactions, which is central to modifying their chemical structure for different applications.

Physical Properties Analysis

The physical properties of triazolo[3,4-b][1,3,4]thiadiazoles, such as solubility, melting points, and crystal structure, are crucial for their application in material science and pharmaceuticals. The crystal structure analysis provides insights into their stability and interaction potential, with the monoclinic crystal system being common among these compounds (Shivananju Nanjunda-Swamy et al., 2005).

Scientific Research Applications

Synthesis and Antimicrobial Activities

A significant body of research has focused on synthesizing derivatives of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles, including those related to the chemical structure , to explore their potential antimicrobial properties. For example, Karabasanagouda et al. (2007) synthesized a series of 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles and 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines carrying thioalkyl and sulphonyl phenoxy moieties, demonstrating promising antimicrobial activities against pathogenic strains (Karabasanagouda et al., 2007). Similarly, Swamy et al. (2006) synthesized 4,6-disubstituted 1,2,4-triazolo-1,3,4-thiadiazole derivatives, which exhibited significant inhibition against various microbial strains when compared to standard drugs (Swamy et al., 2006).

Anticancer and Antioxidant Properties

The research has also extended into evaluating the anticancer and antioxidant properties of these compounds. Sunil et al. (2010) investigated the in vitro antioxidant property of two triazolo-thiadiazoles, finding one compound to exhibit potent antioxidant activity and potential anticancer effects in HepG2 cells (Sunil et al., 2010). Furthermore, Chowrasia et al. (2017) synthesized a series of fluorinated 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles, demonstrating moderate to good antiproliferative potency against various cancer cell lines, suggesting their potential as anticancer drugs (Chowrasia et al., 2017).

Anti-inflammatory and Analgesic Effects

Compounds based on the triazolo[3,4-b][1,3,4]thiadiazole scaffold have also been explored for their potential anti-inflammatory and analgesic effects. Amir et al. (2007) synthesized 6-substituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivatives, evaluating them for anti-inflammatory and analgesic potentials, finding several compounds showing significant activity (Amir et al., 2007).

Protein Tyrosine Phosphatase 1B Inhibitors

In a novel application, Baburajeev et al. (2015) synthesized condensed-bicyclic triazolo-thiadiazoles as effective inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), highlighting their potential in therapeutic drug development for diseases where PTP1B plays a crucial role (Baburajeev et al., 2015).

properties

IUPAC Name

6-[(2-methylphenoxy)methyl]-3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2S/c1-13-7-5-6-10-15(13)24-12-17-21-22-16(19-20-18(22)25-17)11-23-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSBFPQNYMBJBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC2=NN3C(=NN=C3S2)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(2-Methylphenoxy)methyl]-3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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